

Technical Support Center: 3,6-DMPM (2-phenyl-3,6-dimethylmorpholine)

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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228

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Disclaimer: 3,6-DMPM (**2-phenyl-3,6-dimethylmorpholine**) is a research chemical belonging to the substituted phenylmorpholine class.^[1] Specific long-term stability and storage data for this compound are not extensively documented in publicly available literature. The following troubleshooting guide and FAQs are based on general knowledge of related psychoactive compounds, particularly phenmetrazine derivatives and synthetic cathinones, and should be adapted to your specific experimental needs.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent analytical results over time	Degradation of 3,6-DMPM due to improper storage.	Review storage conditions. For long-term storage, keep the compound in a tightly sealed, light-resistant container at -20°C or lower. Minimize freeze-thaw cycles.
Contamination of the sample.	Use high-purity solvents and handle the compound in a clean, controlled environment.	
Appearance of unknown peaks in chromatography	Formation of degradation products.	Characterize the new peaks using mass spectrometry to identify potential degradation products. Consider that degradation can be influenced by temperature, pH, and light exposure.
Interaction with the storage matrix (e.g., solvent, biological fluid).	Perform stability studies in the specific matrix used for your experiments. Some compounds show better stability in buffered solutions. [2]	
Loss of potency or activity in biological assays	Chemical degradation of the active compound.	Prepare fresh solutions from a properly stored stock for each experiment. Quantify the compound concentration before use.
Adsorption to container surfaces.	Use low-adsorption labware (e.g., silanized glass or specific plastics) for storing solutions, especially at low concentrations.	

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for 3,6-DMPM?

For solid (powder) form, long-term storage should be in a tightly sealed, light-resistant container at -20°C or below. For solutions, the stability will depend on the solvent. It is recommended to prepare fresh solutions for each experiment. If storing solutions, use a high-purity, anhydrous solvent and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For many psychoactive substances, freezing tissues or solutions at -20°C has been shown to ensure stability for extended periods.^[3]

2. How stable is 3,6-DMPM in different solvents?

Specific data for 3,6-DMPM is not available. However, for related compounds like synthetic cathinones, stability can vary significantly between solvents. For instance, some cathinones show greater degradation in methanol compared to acetonitrile when stored at room temperature or refrigerated. It is crucial to perform your own stability studies in the solvent system relevant to your experiments.

3. What are the likely degradation pathways for 3,6-DMPM?

While specific degradation pathways for 3,6-DMPM have not been published, related compounds can undergo oxidation, hydrolysis, and other transformations. The morpholine ring and the phenyl group may be susceptible to metabolic and chemical changes. For example, studies on other new psychoactive substances have identified breakdown products resulting from processes like enzymatic metabolism, hydrolysis, and oxidation.^[4]

4. How does pH affect the stability of 3,6-DMPM in aqueous solutions?

The stability of many amine-containing compounds is pH-dependent. Generally, acidic conditions can improve the stability of cathinone-related substances by protonating the amine group, making it less susceptible to certain degradation reactions. It is advisable to buffer aqueous solutions to a pH that enhances stability, which should be determined experimentally.

5. Are there any known incompatibilities of 3,6-DMPM with common lab materials?

There is no specific information on material compatibility for 3,6-DMPM. As a general precaution, use high-quality, inert materials for storage and handling, such as borosilicate glass or polypropylene. Avoid prolonged contact with reactive plastics or rubbers that could leach contaminants into your sample.

Quantitative Data on Stability of Related Compounds

Since direct quantitative data for 3,6-DMPM is scarce, the following table summarizes stability data for other psychoactive compounds to provide a general reference.

Compound	Matrix	Storage Temperature	Stability (Time to significant degradation)
Mephedrone	Methanol	Room Temperature	>3 days
Mephedrone	Methanol	Refrigerator (4°C)	>14 days
Mephedrone	Methanol	Freezer (-20°C)	Stable for at least 30 days
Cocaine	Liver Tissue	25°C	~70% degradation after 7 days
Cocaine	Liver Tissue	4°C	~48% degradation after 7 days
Cocaine	Liver Tissue	-20°C	Stable for the duration of the experiment
Various Benzodiazepines	Postmortem Blood	-20°C and -80°C	Stable for over 6 months

This table is a compilation of data from multiple sources and is intended for illustrative purposes only.^{[3][5]}

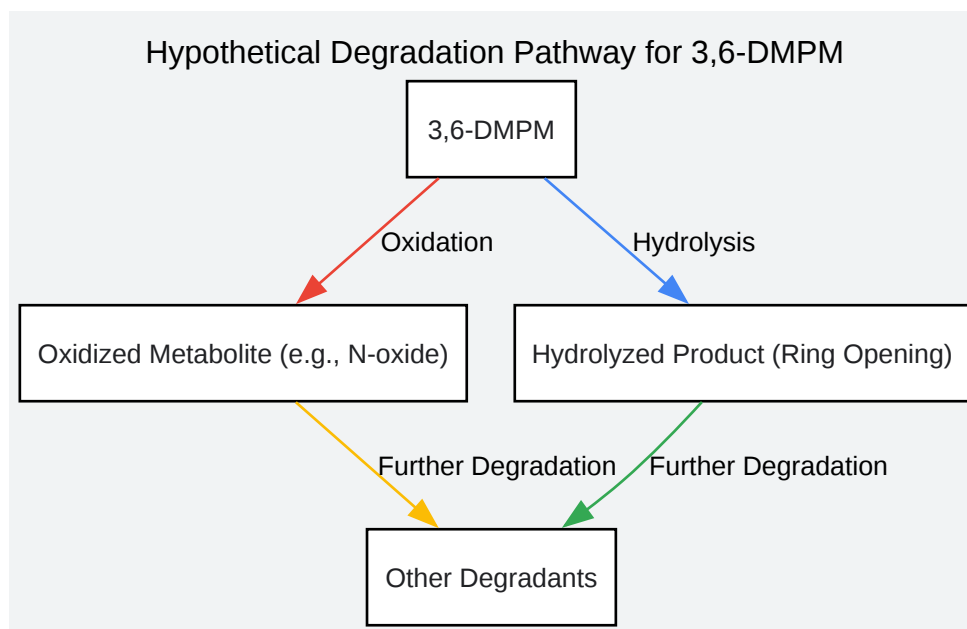
Experimental Protocols

Protocol: Assessment of Short-Term Stability of 3,6-DMPM in Solution

- Objective: To determine the stability of 3,6-DMPM in a specific solvent at different temperatures over a 14-day period.
- Materials:
 - 3,6-DMPM reference standard
 - High-purity solvent (e.g., methanol, acetonitrile, buffered saline)
 - Volumetric flasks and pipettes
 - Amber glass vials with screw caps
 - Analytical balance
 - High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
- Procedure:
 1. Prepare a stock solution of 3,6-DMPM at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 2. Aliquot the stock solution into multiple amber glass vials.
 3. Store the vials under the following conditions:
 - Room temperature (e.g., 20-25°C)
 - Refrigerated (e.g., 4°C)
 - Frozen (e.g., -20°C)
 4. At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14), remove one vial from each storage condition.
 5. Allow the frozen and refrigerated samples to equilibrate to room temperature.

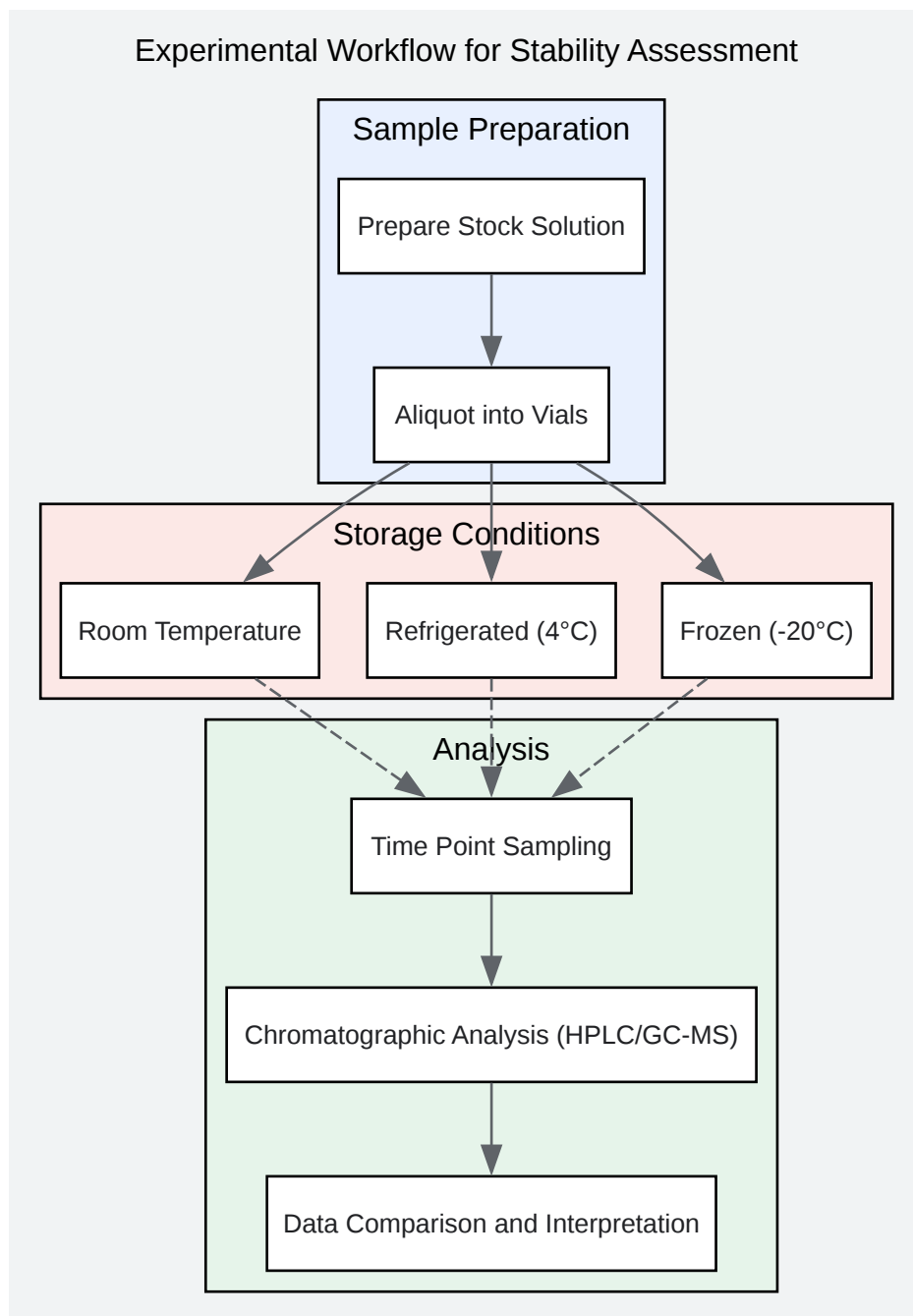
6. Analyze the concentration of 3,6-DMPM in each sample using a validated chromatographic method.
 7. Compare the measured concentrations at each time point to the initial concentration at Day 0.
- Data Analysis:
 - Calculate the percentage of the initial concentration remaining at each time point.
 - A compound is often considered stable if the concentration remains within $\pm 15\%$ of the initial value.^[2]
 - Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations



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Caption: Hypothetical degradation pathways for 3,6-DMPM.



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